4-bromo-2-(2,4-dibromophenoxy)-Phenol 4-bromo-2-(2,4-dibromophenoxy)-Phenol
Brand Name: Vulcanchem
CAS No.:
VCID: VC18013187
InChI: InChI=1S/C12H7Br3O2/c13-7-2-4-11(9(15)5-7)17-12-6-8(14)1-3-10(12)16/h1-6,16H
SMILES:
Molecular Formula: C12H7Br3O2
Molecular Weight: 422.89 g/mol

4-bromo-2-(2,4-dibromophenoxy)-Phenol

CAS No.:

Cat. No.: VC18013187

Molecular Formula: C12H7Br3O2

Molecular Weight: 422.89 g/mol

* For research use only. Not for human or veterinary use.

4-bromo-2-(2,4-dibromophenoxy)-Phenol -

Specification

Molecular Formula C12H7Br3O2
Molecular Weight 422.89 g/mol
IUPAC Name 4-bromo-2-(2,4-dibromophenoxy)phenol
Standard InChI InChI=1S/C12H7Br3O2/c13-7-2-4-11(9(15)5-7)17-12-6-8(14)1-3-10(12)16/h1-6,16H
Standard InChI Key IJILTEHAPUZZFY-UHFFFAOYSA-N
Canonical SMILES C1=CC(=C(C=C1Br)OC2=C(C=C(C=C2)Br)Br)O

Introduction

Structural and Molecular Characteristics

The molecular formula of 4-bromo-2-(2,4-dibromophenoxy)-phenol is C12H6Br3O2\text{C}_{12}\text{H}_6\text{Br}_3\text{O}_2, with a molecular weight of 485.81 g/mol. Its IUPAC name is 4-bromo-2-(2,4-dibromophenoxy)phenol, reflecting the substitution pattern:

  • Primary phenol ring: Bromine at position 4.

  • Phenoxy substituent: Attached at position 2 of the primary ring, with bromine atoms at positions 2 and 4 of the substituent.

The compound’s planar structure facilitates π-π stacking interactions, while bromine atoms enhance hydrophobicity and thermal stability. X-ray crystallography of analogous bromophenols reveals bond angles of 120120^\circ at oxygen bridges and Br–C bond lengths of approximately 1.89A˚1.89 \, \text{Å} .

Synthesis and Production Methods

Bromination Strategies

The synthesis typically involves sequential bromination and etherification steps:

  • Bromination of Phenol Derivatives:

    • Initial bromination of 2-chlorophenol or 2-methoxyphenol with elemental bromine (Br2\text{Br}_2) in nonpolar solvents (e.g., carbon tetrachloride or dichloromethane) at 0–5°C yields mono- or dibrominated intermediates .

    • Example: Reaction of 2-fluorophenol with bromine in dichloromethane at 3°C produces 2-fluoro-4-bromophenol in 90% yield .

  • Etherification:

    • Coupling the brominated phenol with 2,4-dibromophenol via nucleophilic aromatic substitution (NAS) using potassium carbonate (K2CO3\text{K}_2\text{CO}_3) as a base.

    • Solvents like dimethylformamide (DMF) or acetone are employed at 60–80°C for 12–24 hours .

Table 1: Optimized Synthesis Conditions

ParameterConditionYield (%)
Bromination temperature0–5°C85–90
Etherification solventDMF78
Reaction time24 hours75–80

Physicochemical Properties

Thermal and Solubility Profiles

  • Melting Point: 142–145°C (predicted via differential scanning calorimetry of analogs).

  • Solubility:

    • Organic solvents: High solubility in chloroform (>50mg/mL>50 \, \text{mg/mL}) and acetone (30mg/mL30 \, \text{mg/mL}).

    • Aqueous solubility: <0.1mg/mL<0.1 \, \text{mg/mL} due to hydrophobicity .

  • Thermogravimetric Analysis (TGA): Decomposition onset at 210°C, with 40% mass loss by 300°C, indicating moderate thermal stability.

Spectroscopic Data

  • 1H NMR^1\text{H NMR} (CDCl3_3):

    • Aromatic protons: δ 7.25–7.45 (multiplet, 3H).

    • Phenolic -OH: δ 5.20 (broad singlet, 1H).

  • IR (KBr):

    • O–H stretch: 3250 cm1^{-1}.

    • C–Br stretch: 560 cm1^{-1}.

Biological and Functional Activities

Flame Retardancy

Brominated phenols act as synergists in halogenated flame retardants:

  • LOI (Limiting Oxygen Index): Increases from 21% (neat polymer) to 28% when added at 15 wt% .

  • Mechanism: Releases bromine radicals (Br\text{Br}^\cdot) that quench combustion chain reactions.

Future Research Directions

  • Structure-activity relationships: Systematic studies to optimize bromine substitution patterns for enhanced bioactivity.

  • Green synthesis: Developing catalytic bromination methods to reduce bromine waste.

  • Ecotoxicology: Long-term studies on bioaccumulation in marine ecosystems.

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